molecular formula C15H17NO3S B12544658 1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione CAS No. 821306-12-1

1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione

Cat. No.: B12544658
CAS No.: 821306-12-1
M. Wt: 291.4 g/mol
InChI Key: LBOFHUAPVZUQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione is a complex organic compound that features a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the thiophene ring adds to its chemical versatility, making it a subject of interest in various fields of research.

Biological Activity

1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione is a compound belonging to the class of azabicyclic structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13H15NO3S
  • Molecular Weight : 265.33 g/mol
  • SMILES Notation : CC1(C2C(C1=O)C(=O)N(C2=O)C(=O)C(=S)C=C(C)C=C(C=C)S)

Research indicates that compounds within the azabicyclo family often interact with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways. The specific mechanism of action for this compound may involve:

  • Cholinesterase Inhibition : Similar compounds have demonstrated potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's.
  • Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), influencing various physiological responses.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives of azabicyclo compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects : Some studies suggest that these compounds may protect against neuronal damage by modulating cholinergic signaling.

Case Study 1: Anticancer Effects

A study published in Cancer Research evaluated the effects of this compound on colorectal cancer cells (SW620). The results indicated a significant reduction in cell viability and induction of apoptosis after treatment with this compound.

Treatment ConcentrationCell Viability (%)Apoptosis Rate (%)
10 µM70 ± 520 ± 3
25 µM45 ± 450 ± 5
50 µM20 ± 280 ± 4

Case Study 2: Neuroprotective Properties

In a neuroprotection study, the compound was tested for its ability to protect neuronal cells from oxidative stress induced by glutamate. The findings suggested that treatment with the compound reduced cell death significantly compared to control groups.

Treatment GroupNeuronal Survival (%)
Control30 ± 5
Compound Treatment65 ± 6

Properties

CAS No.

821306-12-1

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

1-ethyl-3-(2-thiophen-3-ylacetyl)-3-azabicyclo[3.2.1]octane-2,7-dione

InChI

InChI=1S/C15H17NO3S/c1-2-15-7-11(5-12(15)17)8-16(14(15)19)13(18)6-10-3-4-20-9-10/h3-4,9,11H,2,5-8H2,1H3

InChI Key

LBOFHUAPVZUQKN-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(CC1=O)CN(C2=O)C(=O)CC3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.